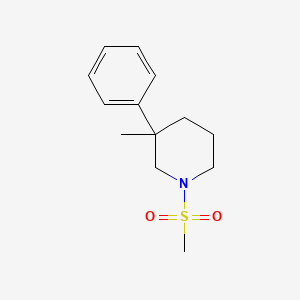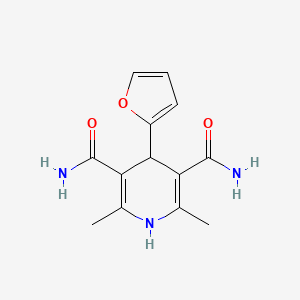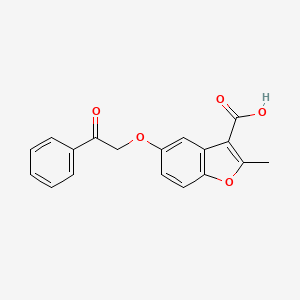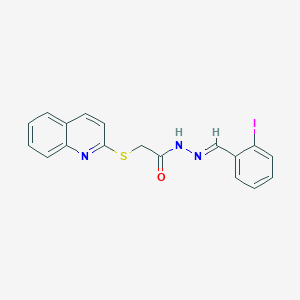![molecular formula C12H18N4O3 B5534054 1-acetyl-4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5534054.png)
1-acetyl-4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-1,4-diazepan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-1,4-diazepan-6-ol is a chemical compound that belongs to the diazepan family. It has been a subject of interest in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 1-acetyl-4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-1,4-diazepan-6-ol is not fully understood, but it is believed to involve the modulation of various biological pathways. In cancer cells, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation, leading to cell death. In Alzheimer's disease, it has been investigated for its ability to reduce the formation of beta-amyloid plaques, which are believed to contribute to the development of the disease. In epilepsy, it has been explored for its potential to modulate the activity of certain neurotransmitters involved in seizure activity.
Biochemical and Physiological Effects:
1-acetyl-4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-1,4-diazepan-6-ol has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, through the activation of certain signaling pathways. In Alzheimer's disease, it has been investigated for its ability to improve cognitive function and reduce the formation of beta-amyloid plaques. In epilepsy, it has been explored for its potential to reduce seizure activity and improve neurological function.
Advantages and Limitations for Lab Experiments
1-acetyl-4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-1,4-diazepan-6-ol has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various scientific fields. However, there are also some limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 1-acetyl-4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-1,4-diazepan-6-ol. In medicine, further research is needed to explore its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. In agriculture, it could be further investigated for its potential as a pesticide and herbicide. In materials science, it could be studied for its potential use as a molecular switch in electronic devices. Overall, the study of 1-acetyl-4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-1,4-diazepan-6-ol holds great promise for the development of new treatments and technologies in various scientific fields.
Synthesis Methods
The synthesis of 1-acetyl-4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-1,4-diazepan-6-ol involves the reaction of 4-methylimidazole-2-carbonyl chloride with 1,4-diazepan-6-ol in the presence of triethylamine and acetic anhydride. The reaction proceeds through an acylation mechanism, leading to the formation of the desired compound. The yield of the synthesis process is typically high, and the purity of the product can be confirmed by various analytical techniques, such as NMR and HPLC.
Scientific Research Applications
1-acetyl-4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-1,4-diazepan-6-ol has been extensively studied for its potential applications in various scientific fields. In medicine, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and epilepsy. In agriculture, it has been explored as a pesticide and herbicide due to its ability to inhibit the growth of certain plant pathogens. In materials science, it has been studied for its potential use as a molecular switch in electronic devices.
properties
IUPAC Name |
1-[6-hydroxy-4-(5-methyl-1H-imidazole-2-carbonyl)-1,4-diazepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-8-5-13-11(14-8)12(19)16-4-3-15(9(2)17)6-10(18)7-16/h5,10,18H,3-4,6-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYGBGPRQGCXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(=O)N2CCN(CC(C2)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-4-[(4-methyl-1H-imidazol-2-yl)carbonyl]-1,4-diazepan-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5533992.png)
![2-{1-[(1-ethyl-2-pyrrolidinyl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5534009.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine](/img/structure/B5534015.png)
![1-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5534025.png)
![5-bromo-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5534028.png)
![N-{[1-(3-chloro-4-methylphenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5534032.png)
![8-fluoro-N-[(5-methyl-3-isoxazolyl)methyl]-2-quinolinecarboxamide](/img/structure/B5534040.png)


![5-bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5534067.png)

![7-methoxy-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]chromane-3-carboxamide](/img/structure/B5534083.png)
![6-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-2,3-dimethylquinoxaline](/img/structure/B5534084.png)